molecular formula C9H13ClN2O B2437584 2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide CAS No. 2411298-39-8

2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide

Cat. No.: B2437584
CAS No.: 2411298-39-8
M. Wt: 200.67
InChI Key: PNZDFYFUDWXHJF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(1H-pyrrol-2-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction Reactions: Formation of the corresponding alcohol.

Scientific Research Applications

2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide can be compared with other similar compounds, such as:

    2-Chloro-N-[2-(1H-indol-2-yl)ethyl]propanamide: Similar structure but with an indole ring instead of a pyrrole ring.

    2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-7(10)9(13)12-6-4-8-3-2-5-11-8/h2-3,5,7,11H,4,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZDFYFUDWXHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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